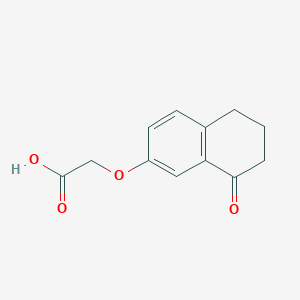

![molecular formula C9H13Cl2N3 B3142731 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride CAS No. 51132-02-6](/img/structure/B3142731.png)

2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride

Overview

Description

2-Imidazo[1,2-a]pyridin-2-yl-ethylamine is a chemical compound with the CAS Number: 43170-96-3 . It has a molecular weight of 161.21 and is recognized as a colorless crystal . The IUPAC name for this compound is 2-imidazo[1,2-a]pyridin-2-ylethylamine .

Molecular Structure Analysis

The InChI code for 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine is 1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5,10H2 . This indicates that the compound has a molecular structure with 9 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms.Physical And Chemical Properties Analysis

2-Imidazo[1,2-a]pyridin-2-yl-ethylamine is a colorless crystal with a melting point of 198-203°C . It should be stored at temperatures between 0-8°C .Scientific Research Applications

Corrosion Inhibition

The compound has been investigated as a corrosion inhibitor . At low concentrations (ranging from 50 to 1000 ppm), it exhibits remarkable efficiency (up to 99%) in preventing corrosion. This property makes it relevant for protecting metal surfaces in various industrial applications .

Antibacterial Activity

Researchers have explored its antibacterial properties. Against E. coli and Bacillus spp bacteria, it demonstrated inhibition zones with diameters of 12±2.1 mm and 15±2.4 mm, respectively. This suggests its potential as an antibacterial agent .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives. These derivatives may have applications in drug discovery and development .

Biological Activity

Substituted imidazo[1,2-a]pyridines exhibit a broad spectrum of biological activities. They have been proposed for use as:

Material Science

Beyond its biological applications, imidazo[1,2-a]pyridine derivatives are also relevant in material science. Their unique structural features make them useful for designing novel materials with specific properties .

Medicinal Chemistry

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their versatility. Researchers continue to explore their potential as drug candidates in various therapeutic areas .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve signal transmission.

Mode of Action

It can be inferred that the compound may interact with its targets (such as acetylcholinesterase and butyrylcholinesterase) and inhibit their activity . This inhibition could lead to an increase in the concentration of certain neurotransmitters, thereby affecting nerve signal transmission.

Biochemical Pathways

Given its potential inhibitory effects on acetylcholinesterase and butyrylcholinesterase , it can be inferred that the compound may affect pathways related to neurotransmitter degradation and nerve signal transmission.

Result of Action

Based on the potential inhibition of acetylcholinesterase and butyrylcholinesterase , it can be inferred that the compound may lead to an increase in the concentration of certain neurotransmitters, thereby affecting nerve signal transmission.

properties

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;;/h1-3,6-7H,4-5,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCXCMRDFSSNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B3142732.png)